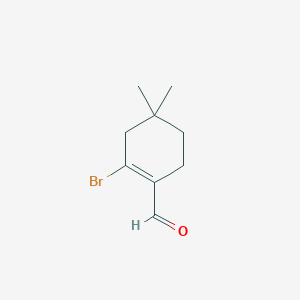

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Description

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde is a substituted cyclohexene derivative containing a bromine atom at position 2, a conjugated aldehyde group at position 1, and two methyl groups at position 4 of the cyclohexene ring. The compound combines electrophilic (bromine and aldehyde) and steric (dimethyl) functionalities, making it a versatile intermediate in organic synthesis, particularly for cycloadditions, nucleophilic substitutions, or as a precursor for heterocyclic frameworks.

Properties

IUPAC Name |

2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVNAQKPNQJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)Br)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde typically involves the bromination of 4,4-dimethylcyclohex-1-enecarbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The pH of the resulting solution is adjusted to around 7 using a solution of 5M sodium hydroxide, and the mixture is then extracted with heptanes. The combined organic fractions are dried, filtered, and concentrated under reduced pressure to yield the desired product as a yellow oil .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes, which are valuable in further synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Nucleophiles (e.g., NaOH) | Substituted cyclohexenes |

| Elimination | Strong bases (e.g., t-BuOK) | Alkenes |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Aldehydes or carboxylic acids |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in drug development. Its brominated structure is advantageous for creating compounds with specific biological activities.

Case Study: Anticancer Activity

Research has shown that derivatives of brominated compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that 2-bromo derivatives can inhibit tumor growth by interfering with critical metabolic pathways in cancer cells.

Table 2: Biological Activities of Brominated Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Induces apoptosis and inhibits cell proliferation |

| Other Brominated Derivatives | Antimicrobial | Disrupts bacterial cell membranes |

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its unique reactivity allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-bromo-4,4-dimethylcyclohex-1-enecarbaldehyde with related compounds, inferred from available data on structural analogs:

Key Observations:

Reactivity :

- The aldehyde group in the target compound and 4-(Bromomethyl)benzaldehyde enhances electrophilicity, facilitating nucleophilic additions or condensations. However, steric hindrance from the dimethyl groups in the target compound may reduce reactivity compared to less-substituted analogs .

- Brominated carboxamides (e.g., 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) exhibit base-sensitive reactivity, enabling alkylation or ring-opening reactions .

Stability: Aldehyde-containing compounds (target and 4-(Bromomethyl)benzaldehyde) are prone to oxidation or moisture sensitivity, necessitating inert storage . 2-Bromo-4'-methoxyacetophenone demonstrates exceptional stability under recommended conditions, attributed to its ketone and methoxy substituents .

Environmental and Health Impact :

- Halogenated anilines (e.g., 2-Bromo-4,6-dinitroaniline) pose mutagenicity risks and exceed REACH limits, highlighting the importance of regulatory scrutiny for brominated aromatics .

- The target compound’s aldehyde group may raise toxicity concerns akin to 4-(Bromomethyl)benzaldehyde, which requires rigorous handling protocols .

Lipophilicity: The log KOW of 2-Bromo-4'-methoxyacetophenone (2.1) suggests moderate hydrophobicity, whereas polar groups (e.g., nitro in 2-Bromo-4,6-dinitroaniline) increase water solubility and adsorption tendencies .

Research Findings and Discussion

Toxicity and Regulation:

Biological Activity

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS Number: 251980-67-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene structure with a bromine atom and an aldehyde functional group. The presence of these groups significantly influences its reactivity and interactions with biological molecules.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Cytotoxic Effects : The compound induces apoptosis in various cancer cell lines at micromolar concentrations.

- Cell Cycle Disruption : It disrupts cell cycle progression, leading to cell death through mechanisms that require further investigation .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

- Inhibition of Bacterial Growth : In vitro studies report effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it may outperform standard antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

Anticancer Studies :

- A study reported that the compound induced apoptosis in RS4;11 cells with an EC50 of approximately 8 nM, demonstrating its potential as a therapeutic agent against certain leukemias .

- Another study indicated that it could inhibit tumor growth in xenograft models by inducing significant apoptosis in cancer cells .

-

Antimicrobial Studies :

- Research demonstrated that the compound exhibited lower MIC values compared to several antibiotics against various bacterial strains, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4,4-dimethylcyclohexene | Lacks aldehyde group | Moderate anticancer activity |

| 4-Bromo-3-methylcyclohexene | Different substitution pattern | Limited activity |

| 2-Bromo-3,3-dimethylcyclohexene | Similar structure but less steric hindrance | Low anticancer activity |

The unique combination of halogen substituents in this compound enhances its biological activity compared to these structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.